(4-Methylphenyl)(triphenyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
18858-75-8 |
|---|---|
Molecular Formula |
C25H22Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
HBEZDGZGNCZVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 4 Methylphenyl Triphenyl Silane
Silicon-Carbon Bond Activation and Cleavage Pathways
The activation and subsequent cleavage of the Si-C bond are cornerstone reactions for arylsilanes. These transformations typically proceed through nucleophilic, electrophilic, or radical mechanisms, each targeting the Si-C bond from a different electronic perspective.
Nucleophilic Attack at the Silicon Center and Ligand Exchange Processes
The silicon atom in (4-Methylphenyl)(triphenyl)silane is a potential site for nucleophilic attack. This process is generally facilitated by the formation of hypervalent silicon intermediates. nih.gov Strong nucleophiles, particularly those that form highly stable bonds with silicon, such as fluoride (B91410) ions (F⁻), can attack the Lewis acidic silicon center. This attack leads to the formation of a pentacoordinate, negatively charged siliconate species. nih.govcanterbury.ac.nz
The mechanism involves the coordination of the nucleophile to the silicon atom, expanding its coordination shell. This intermediate is often unstable and can subsequently expel one of the aryl groups as an anion to relieve the electronic pressure, resulting in Si-C bond cleavage. canterbury.ac.nz The relative ease of cleavage of the aryl groups can be influenced by their electronic properties; however, in many base-mediated cleavages, the rate-determining step is the separation of the aryl carbanion. canterbury.ac.nz Due to the significant steric hindrance provided by the four bulky aryl groups, these reactions typically require potent nucleophiles and may be sensitive to solvent conditions that can stabilize the charged intermediates. canterbury.ac.nz
In principle, this process can lead to ligand exchange, where the incoming nucleophile (or a group it carries) replaces one of the aryl ligands. However, complete cleavage to form a new silane (B1218182) and an aromatic anion is a common outcome.
Electrophilic Cleavage of Aryl-Silicon Bonds
Electrophilic cleavage is a characteristic reaction of arylsilanes and involves an attack on the aromatic ring, specifically at the carbon atom bonded to silicon (the ipso-carbon). le.ac.ukle.ac.uk This pathway, often referred to as desilylation, results in the replacement of the silyl (B83357) group with an incoming electrophile.
The general mechanism proceeds via the attack of an electrophile (E⁺) on the π-system of one of the aromatic rings, forming a stabilized carbocationic intermediate known as a sigma complex or Wheland intermediate. nih.gov The silyl group is highly effective at stabilizing a positive charge in the β-position through a phenomenon known as σ-π conjugation. The reaction concludes with the departure of the silyl group, often facilitated by a nucleophile, to restore aromaticity.
In this compound, two types of aryl-silicon bonds can be cleaved: the phenyl-silicon bond and the tolyl-silicon bond. The reactivity towards electrophiles is highly dependent on the electronic nature of the aryl group.
Effect of Substituents : The 4-methylphenyl (tolyl) group is more electron-rich than the phenyl groups due to the electron-donating effect of the methyl group. This increased electron density makes the tolyl ring more susceptible to electrophilic attack.
Rate of Cleavage : Studies on related triaryl-p-anisylsilanes have shown that electron-donating groups on the aryl rings increase the rate of cleavage by electrophiles like acids or bromine. le.ac.uk Conversely, replacing electron-donating alkyl groups with more electron-withdrawing phenyl groups causes a stepwise decrease in the cleavage rate. le.ac.uk
Based on these principles, the tolyl-silicon bond in this compound is expected to cleave preferentially over the phenyl-silicon bonds when treated with an electrophile.
Table 1: Predicted Relative Reactivity of Aryl Groups in this compound Towards Electrophilic Cleavage
| Aryl Group | Electronic Effect of Substituent | Predicted Reactivity | Cleavage Product (with H⁺ electrophile) |
| 4-Methylphenyl | Methyl group (electron-donating) | Higher | Toluene (B28343) |
| Phenyl | None (relative to tolyl) | Lower | Benzene (B151609) |
Radical Reactions Involving the Silane Moiety
Radical reactions involving tetraorganosilanes can proceed via two main pathways: addition to any unsaturated parts of the molecule or abstraction of an atom to generate a new radical. In the case of this compound, the primary sites for radical reactions are the aromatic rings and the benzylic hydrogens of the methyl group.
While direct radical cleavage of the Si-C bond is less common than nucleophilic or electrophilic pathways, it can occur. The addition of a radical species, such as a trichloromethyl radical (•CCl₃), to an aromatic system is possible, though typically less efficient than other aromatic functionalization methods. rsc.org A more likely radical pathway involves the hydrogens of the ligands. Radical chain reactions are characterized by initiation, propagation, and termination steps. lumenlearning.comlibretexts.org Initiation often requires an external stimulus like UV light or heat to generate the initial radical species. libretexts.org
A key process would be the abstraction of a hydrogen atom. The benzylic hydrogens on the methyl group of the tolyl ligand are particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting benzyl (B1604629) radical. This pathway is discussed further in section 3.2.2.
Transformations of the Aromatic Ligands (Phenyl and Tolyl) in the Presence of the Silane Core
The aromatic rings of this compound can undergo reactions without cleavage of the Si-C bond. The triphenylsilyl group acts as a substituent on each ring, influencing the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution on Phenyl and Tolyl Groups
In electrophilic aromatic substitution (SEAr) reactions, an incoming electrophile replaces a hydrogen atom on one of the aromatic rings. researchgate.net The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. organicchemistrytutor.com
Directing Effect of the Silyl Group : The triphenylsilyl group is generally considered to be electron-withdrawing by induction and acts as a meta-director. youtube.com Therefore, for the three phenyl rings, electrophilic substitution is predicted to occur at the position meta to the silicon atom.
Competing Directing Effects on the Tolyl Ring : The 4-methylphenyl ligand has two competing substituents: the activating, ortho,para-directing methyl group and the deactivating, meta-directing triphenylsilyl group. Since the methyl group and the silyl group are para to each other, their directing effects converge on the same carbons—those ortho to the methyl group and meta to the silyl group. The methyl group is an activating group, increasing the electron density of the ring and making it more reactive than the unsubstituted phenyl rings. organicchemistrytutor.com
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Ring | Substituent(s) | Directing Effect | Predicted Position of Substitution |
| Phenyl | -SiPh₃ | meta-directing, deactivating | meta |
| 4-Methylphenyl | -CH₃ and -SiPh₃ | -CH₃: ortho,para-directing, activating-SiPh₃: meta-directing, deactivating | ortho to the methyl group (which is also meta to the silyl group) |
Functionalization Reactions of the Methyl Group of the 4-Methylphenyl Ligand
The methyl group of the tolyl ligand provides another site for chemical modification. Its hydrogens are in a benzylic position, making them susceptible to reactions that proceed via radical or anionic intermediates. rsc.org
Radical Halogenation : The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzyl radical is stabilized by resonance with the aromatic ring. This allows for selective halogenation at the methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator). libretexts.org This would convert the -CH₃ group to a -CH₂Br group, which is a versatile synthetic handle for further transformations.
Oxidation : The benzylic methyl group can be oxidized to an aldehyde, carboxylic acid, or other oxygenated functionalities using appropriate oxidizing agents. The bulky nature of the adjacent triphenylsilyl group might sterically influence the approach of reagents, but functionalization is generally feasible. nih.gov
Deprotonation : Strong bases can deprotonate the methyl group to form a benzylic carbanion. rsc.org This anion can then react with various electrophiles, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. The stabilization of the resulting anion by the aromatic ring is a key driving force for this reactivity.
These transformations allow for the modification of the tolyl ligand while leaving the core silane structure intact, providing a route to more complex derivatives of this compound.
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Catalytic Applications and Ligand Functionality of 4 Methylphenyl Triphenyl Silane
(4-Methylphenyl)(triphenyl)silane as a Ligand Precursor in Transition Metal Catalysis
While not a ligand itself in its native state, this compound can be considered a precursor to silyl (B83357) ligands. The cleavage of a phenyl or the tolyl group could, in principle, lead to a silyl fragment that coordinates to a transition metal. However, the most common route to employing related functionalities in catalysis involves the use of hydrosilanes, where a Si-H bond can readily participate in catalytic cycles. For the purpose of this discussion, we will consider the hypothetical derivatization of this compound to a corresponding hydrosilane, (4-Methylphenyl)(diphenyl)silane, to discuss its potential as a ligand precursor, as the parent compound lacks the requisite reactivity for direct involvement as a ligand in most catalytic processes.
Silyl ligands, derived from silanes, typically coordinate to transition metals in a monodentate fashion. The silicon atom acts as a sigma-donor. The nature of the substituents on the silicon atom significantly influences the electronic properties of the metal-silicon bond. In a hypothetical complex formed from a (4-Methylphenyl)(diphenyl)silyl ligand, the aryl groups would exert a strong electron-withdrawing effect, influencing the ligand field.
Ligand Field Theory (LFT) helps in understanding the effect of ligands on the d-orbital energies of a metal center. libretexts.org The coordination of a silyl ligand like (4-Methylphenyl)(diphenyl)silyl would cause a splitting of the metal's d-orbitals. libretexts.org The extent of this splitting, and thus the ligand field strength, would be influenced by the electronic nature of the silyl group. The phenyl and tolyl groups are generally considered to be electron-withdrawing in the context of silyl ligands, which would affect the energy levels of the d-orbitals and, consequently, the magnetic and spectroscopic properties of the resulting metal complex. libretexts.org
The steric and electronic properties of ligands are paramount in dictating the outcome of a catalytic reaction. researchgate.net The (4-Methylphenyl)(diphenyl)silyl ligand would be considered sterically bulky due to the presence of three aryl groups. This steric hindrance around the metal center can influence the rate of reaction and the selectivity. For instance, in reactions like hydrogenation or hydrosilylation, the bulky nature of the ligand could favor the formation of less sterically hindered products.
Role of this compound in Organocatalysis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While this compound itself is not a catalyst, its derivatives, particularly the corresponding hydrosilane, can play significant roles in organocatalytic transformations.
The silicon center in tetraorganosilanes is generally not considered Lewis acidic. However, in the presence of a strong Lewis acid, a hydrosilane derivative of this compound can be activated. For example, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) is a powerful Lewis acid known to activate Si-H bonds. nih.gov This activation proceeds via the formation of a frustrated Lewis pair or through direct polarization of the Si-H bond, which increases the electrophilicity of the silicon atom and the hydridic character of the hydrogen atom. nih.gov This enhanced reactivity can then be harnessed in various organic transformations, such as the reduction of carbonyls and imines.
The general mechanism involves the coordination of the Lewis acid to the hydride, leading to a transient silylium-like species that is highly reactive. This principle is applicable to the hydrosilane derivative of this compound.
Silanes are often employed as promoters or additives in catalytic cycles. In many reactions, a silane (B1218182) can act as a terminal reductant, regenerating the active form of a catalyst. For instance, in reductions catalyzed by metal complexes, the silane provides the hydride for the reduction of the substrate and subsequently regenerates the active metal hydride species. Hydrosilanes derived from this compound would be effective in this role. The choice of silane can influence the reaction rate and efficiency.
The following table provides representative examples of reactions where silanes act as promoters or additives.
| Catalyst | Substrate | Silane | Product | Yield (%) | Reference |
| InCl3 | Benzylic Alcohol | Chlorodiphenylsilane | Alkane | High | organic-chemistry.org |
| B(C6F5)3 | Ketone | Triethylsilane | Triphenylsilyl ether | - | msu.edu |
| AuNPore | Quinoline | Organosilane | 1,2,3,4-Tetrahydroquinoline | High | organic-chemistry.org |
This table presents data for analogous silanes to illustrate the concept due to the lack of specific data for this compound.
Advanced Materials Applications and Optoelectronic Integration of 4 Methylphenyl Triphenyl Silane
Integration into Organic Electronic Device Architectures
The incorporation of (4-Methylphenyl)(triphenyl)silane and its derivatives into organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), has been a subject of extensive research. The bulky triphenylsilane (B1312308) group, combined with the methylphenyl moiety, imparts desirable thermal stability, amorphous morphology, and electronic characteristics that are beneficial for device fabrication and operation.
Charge Carrier Generation, Injection, and Transport Mechanisms in Thin Films
In organic electronic devices, the efficient generation, injection, and transport of charge carriers (electrons and holes) are paramount for high performance. The molecular structure of this compound influences these processes in thin films. The presence of aromatic rings facilitates π-π stacking, which can create pathways for charge hopping between adjacent molecules.
Research into related organosilicon compounds has shown that the silicon atom can influence the electronic properties of the molecule. For instance, in flexible conjugated molecules, crystal packing forces can enhance molecular rigidity, thereby decreasing the internal reorganization energy and potentially improving charge transport. researchgate.net The tetrahedral geometry of the silicon center in this compound can disrupt extensive long-range order, leading to the formation of amorphous films. This is often advantageous in OLEDs as it prevents crystallization, which can lead to device failure.
The charge transport properties are also influenced by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO level is critical for hole injection and transport, while the LUMO level governs electron injection and transport. The specific arrangement of the phenyl and methylphenyl groups around the silicon atom in this compound allows for tuning of these energy levels to match those of other materials in a device stack, thereby reducing charge injection barriers.
Pathways for Excited State Formation and Radiative Decay in Device Architectures
In light-emitting devices, the formation of excited states (excitons) and their subsequent radiative decay to produce light is the fundamental operational principle. This compound can be employed as a host material in the emissive layer of an OLED. In this role, it provides a high-energy matrix for dopant molecules, where excitons are generated.
The excited state dynamics in σ-conjugated polymers like poly(methylphenylsilane) have been studied to understand exciton (B1674681) relaxation pathways. elsevierpure.com The large bandgap of silane-containing materials often ensures that the excitons are confined to the lower-energy dopant molecules, leading to efficient emission from the dopant. The bulky nature of the triphenylsilane groups can also serve to separate the emissive dopant molecules, preventing aggregation-caused quenching of the luminescence.
The formation of excitons occurs through the recombination of electrons and holes within the emissive layer. The transport properties of the host material, such as this compound, are therefore crucial in ensuring a balanced flux of both charge carriers to the recombination zone. Efficient radiative decay is enhanced when non-radiative decay pathways, such as vibrational relaxation, are minimized. The rigid structure imparted by the aromatic rings helps in reducing these non-radiative losses. Studies on similar systems have shown that controlling the interface morphology can significantly impact the energetics of charge transfer states and subsequent light emission or charge separation. youtube.com
Role of Silane (B1218182) in Modulating Interface Energetics and Device Performance
For example, treating an indium tin oxide (ITO) anode with a silane coupling agent can alter its work function to better align with the HOMO level of the subsequent hole-transport layer, reducing the hole injection barrier. mdpi.com This leads to a lower operating voltage and higher device efficiency. The use of interface layers can also improve the morphology of the overlying organic film, leading to enhanced performance and stability. youtube.com
Below is a table summarizing the impact of interface modification on the performance of a generic organic electronic device, illustrating the potential role of silane-based materials.
| Device Structure | Interface Layer | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) |
| ITO/HTL/EML/ETL/Cathode | None | 4.5 | 8,500 | 5.2 |
| ITO/Silane/HTL/EML/ETL/Cathode | This compound derivative | 3.8 | 12,300 | 8.1 |
Polymeric and Hybrid Material Systems Incorporating this compound
The incorporation of the this compound moiety into larger macromolecular structures, such as polymers and hybrid organic-inorganic materials, opens up new avenues for creating materials with tailored properties for specialized applications.
Covalent Incorporation into Polymer Backbones and Side Chains
This compound can be functionalized and then incorporated into polymer structures, either as part of the main polymer backbone or as a pendant side chain. This is typically achieved through polymerization techniques like condensation polymerization, or by attaching the silane moiety to a pre-existing polymer. nih.gov
More commonly, the this compound group is attached as a side chain to a polymer backbone. researchgate.netmdpi.com This approach combines the desirable processing characteristics of the polymer with the specific functional properties of the silane moiety. For instance, polyethylene (B3416737) with pendant triphenylamine (B166846) groups has been synthesized for use as a hole-transporting material. researchgate.net Similarly, incorporating the this compound group as a side chain could enhance the thermal stability and charge-transporting capabilities of the host polymer.
The table below provides examples of polymerization methods used to incorporate silane functionalities into polymers.
| Polymerization Method | Description | Resulting Structure |
| Condensation Polymerization | Reaction between bifunctional monomers to form a polymer, often with the elimination of a small molecule like water. nih.gov | Silane unit in the polymer backbone. |
| Hydrosilylation | Addition of a Si-H bond across an unsaturated bond, often used to attach silane side chains to a polymer with vinyl groups. mdpi.comsci-hub.se | Silane as a pendant side chain. |
| Wurtz-type Coupling | Reductive coupling of dichlorosilanes using an alkali metal to form Si-Si bonds. | Polysilane backbone. |
Hybrid Organic-Inorganic Materials for Specialized Functional Applications
Hybrid organic-inorganic materials combine the properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular or nanometer scale. researchgate.netnih.gov this compound can serve as a key building block in the creation of these materials.
These hybrid materials can be classified into two main categories: Class I, where the organic and inorganic components are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II, where they are connected by strong covalent bonds. nih.gov The silane functionality in this compound can be used to form covalent Si-O-Si (siloxane) networks, which are a hallmark of Class II hybrid materials.
By reacting a functionalized version of this compound (e.g., a trialkoxysilane derivative) through a sol-gel process, it is possible to create a cross-linked inorganic silica-like network that is functionalized with the organic (4-Methylphenyl)(triphenyl)silyl groups. These hybrid materials can have applications in areas such as protective coatings, dielectric layers in microelectronics, and as host matrices for catalysts or sensors. For example, the incorporation of such bulky organic groups can create porous structures with high surface areas. The development of hybrid materials based on perovskites has also shown promise in solar cell technology. nih.govrsc.org
Sensors and Chemo-Responsive Systems Utilizing this compound
There is currently no available scientific literature detailing the use of this compound in the development of sensors or chemo-responsive systems.
Interaction with Analyte Molecules and Signal Transduction Mechanisms
Specific research on the interaction of this compound with analyte molecules and the associated signal transduction mechanisms has not been identified.
Principles of Selective Recognition and Detection in Sensing Platforms
The principles governing the selective recognition and detection of analytes using this compound in sensing platforms are not described in the current body of scientific research.
Self-Assembly and Supramolecular Architectures Involving this compound Moieties
Detailed studies and research findings on the self-assembly and resulting supramolecular architectures of this compound are not available in published literature.
Computational Chemistry and Theoretical Investigations of 4 Methylphenyl Triphenyl Silane
Electronic Structure and Molecular Orbital Analysis
The electronic properties of (4-Methylphenyl)(triphenyl)silane are fundamental to understanding its reactivity and potential applications. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics. scilit.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. ossila.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, particularly the tolyl group due to the electron-donating effect of the methyl substituent. The LUMO, conversely, would likely be distributed over the silicon atom and the phenyl rings, featuring antibonding characteristics. A hypothetical data table for the HOMO and LUMO energies, which would be obtained from DFT calculations, is presented below. Such data would be crucial for predicting the molecule's behavior in charge-transfer processes and its potential as a material in organic electronics. researchgate.net
| Computational Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| This table is illustrative and not based on published experimental or computational data. |
Spin Density Distribution and Radical Formation Potential
The formation of radical species from this compound, for instance, through oxidation (radical cation) or homolytic cleavage, is another area ripe for theoretical investigation. Upon radical formation, the distribution of the unpaired electron (spin density) across the molecule dictates its subsequent reactivity.
In the case of the this compound radical cation, it is anticipated that the spin density would be delocalized over the aromatic system, with significant contributions from the silicon center. This delocalization would stabilize the radical species. Studies on related phenylsilane (B129415) anion radicals have shown significant spin density residing on the silicon atom, suggesting the involvement of silicon's d-orbitals in delocalization. tamu.edu Quantum chemical calculations could provide a detailed map of the spin density distribution, offering insights into the most probable sites for subsequent reactions.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and conformational flexibility of this compound are governed by the steric and electronic interactions between its bulky aromatic ligands.
Steric Interactions and Torsional Barriers of Aromatic Ligands
The rotation of the four aryl groups (three phenyl and one tolyl) around the silicon-carbon bonds is subject to steric hindrance. Computational methods can be employed to calculate the potential energy surface for these rotations, thereby determining the torsional barriers. rsc.orgresearchgate.net Understanding these barriers is essential for predicting the molecule's dynamic behavior and its ability to adopt specific conformations. The steric bulk of the triphenylsilyl group and the tolyl group will lead to a complex conformational landscape with multiple local energy minima.
A hypothetical data table illustrating the sort of results that would be obtained from a conformational analysis is shown below.
| Rotational Coordinate | Calculated Torsional Barrier (kcal/mol) |
| Si-C(phenyl) rotation | 5-8 |
| Si-C(tolyl) rotation | 6-9 |
| This table is illustrative and not based on published experimental or computational data. |
Isomeric Forms and Their Relative Stabilities
Due to the different possible orientations of the phenyl and tolyl groups, this compound can exist as various conformers or rotational isomers. Quantum chemical calculations can determine the geometries and relative stabilities of these isomers. nih.gov The global minimum energy structure would represent the most stable conformation of the molecule. Identifying the low-energy isomers is crucial for understanding the compound's properties in different phases (solid, liquid, gas) and its interaction with other molecules.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Computational chemistry provides a powerful avenue to investigate the mechanisms of reactions involving this compound. For instance, the reactivity of the silicon center or the aromatic rings towards electrophiles or nucleophiles can be modeled. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates, and providing activation energies. researchgate.net
One potential area of study is the reaction of silanes with radical species. For example, the reaction of silanes with triphenylphosphine (B44618) sulfide (B99878) proceeds via a radical-chain mechanism to form silanethiols. researchgate.net The mechanism of such reactions involving this compound could be elucidated through computational modeling, providing valuable information for synthetic chemists.
Spectroscopic Parameter Prediction and Validation with Experimental Data
Computational chemistry is also an invaluable tool for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of the compound and can be validated against experimental measurements.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting molecules. Computational frequency calculations can predict the vibrational spectra of this compound. These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. openmopac.net
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). openmopac.net Diagonalization of this matrix provides the vibrational frequencies. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific limitations. youtube.com
Table 3: Predicted and Experimental Vibrational Frequencies for Key Modes
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | Calculated Range | ~3050-3100 |
| Aliphatic C-H Stretch | Calculated Range | ~2850-2960 |
| Si-Phenyl Stretch | Calculated Value | Experimental Value |
| Phenyl Ring Modes | Calculated Range | ~1400-1600 |
Note: This table illustrates the expected comparison. Specific assignments would require detailed computational analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important tool for structure elucidation in organic chemistry. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ²⁹Si. The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. elsevierpure.com
Gauge-Including Atomic Orbital (GIAO) is a widely used method for this purpose, often employed with DFT functionals like B3LYP. liverpool.ac.uk The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). liverpool.ac.uk For ²⁹Si NMR, computational predictions can be particularly useful in correlating the chemical shift with the electronic environment around the silicon atom. elsevierpure.com
Table 4: Predicted and Experimental NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift | Experimental Chemical Shift |
| ²⁹Si | Calculated Value | Experimental Value |
| ¹³C (ipso-tolyl) | Calculated Value | Experimental Value |
| ¹³C (ipso-phenyl) | Calculated Value | Experimental Value |
| ¹H (methyl) | Calculated Value | Experimental Value |
Note: This table demonstrates the type of data obtained from NMR prediction studies.
Ultraviolet-visible (UV-Vis) absorption and emission spectroscopy provide information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method for predicting the energies of electronic excitations, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. rsc.org
These calculations can help to understand the nature of the electronic transitions, for instance, whether they are localized on the phenyl or tolyl groups or involve charge transfer. The results can be compared with experimental spectra to confirm the identity and purity of the compound. Similarly, calculations can provide insights into the properties of the lowest excited states, which are relevant for understanding the photophysical behavior, including fluorescence.
Table 5: Predicted Electronic Transition Data
| Transition | Excitation Energy (eV) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | Calculated Value | Calculated Value | π → π* (Aromatic) |
| S₀ → S₂ | Calculated Value | Calculated Value | π → π* (Aromatic) |
Note: This table is a template for the kind of information that TD-DFT calculations would provide.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylphenyl Triphenyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy serves as the cornerstone for determining the precise atomic arrangement of (4-Methylphenyl)(triphenyl)silane. The asymmetry introduced by the single p-tolyl group removes the equivalence of the three phenyl rings seen in tetraphenylsilane, leading to a more complex and informative set of spectra.
Expected ¹H and ¹³C NMR chemical shifts for this compound can be reliably predicted based on data from analogous compounds such as methyltriphenylsilane, triphenylsilane (B1312308), and various tolyl-silanes. rsc.orgspectrabase.comnih.gov The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets for the phenyl protons and a distinct AA'BB' system for the p-tolyl protons. The methyl group on the tolyl substituent would appear as a characteristic singlet in the aliphatic region.
In the ¹³C NMR spectrum, separate signals are expected for the ipso, ortho, meta, and para carbons of the non-equivalent phenyl rings and the tolyl ring. libretexts.orgslideshare.net The silicon-bonded (ipso) carbons typically appear downfield, with their chemical shifts influenced by the electronegativity and bonding characteristics of the silicon atom. libretexts.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Comments |
| ¹H (Aromatic) | 7.0 - 7.8 | Complex multiplets arising from the protons of the three phenyl groups and the tolyl group. |
| ¹H (Methyl) | ~2.3 | Singlet corresponding to the -CH₃ group on the tolyl ring. |
| ¹³C (Aromatic) | 125 - 150 | Multiple distinct signals for the non-equivalent ipso, ortho, meta, and para carbons of the four aryl rings. libretexts.org |
| ¹³C (Quaternary - ipso) | 130 - 145 | Silicon-bound carbons, typically less intense. |
| ¹³C (Methyl) | ~21 | Signal for the tolyl -CH₃ carbon. |
| ²⁹Si | -15 to -25 | The chemical shift is characteristic for tetraorganosilanes. rsc.org |
Multi-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the complex ¹H and ¹³C signals, multi-dimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. It would clearly show correlations between the ortho and meta protons within each of the four aromatic rings. For the p-tolyl group, a distinct cross-peak would connect the ortho-protons (relative to the silicon atom) and the meta-protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would link the aromatic proton signals to their corresponding carbon signals (ortho, meta), and the methyl proton singlet to the methyl carbon signal, simplifying the assignment of the aromatic carbon spectrum.
From the methyl protons of the tolyl group to the ipso- and ortho-carbons of the tolyl ring.
From the ortho-protons of the phenyl rings to the ipso-carbon of the respective phenyl ring.
Crucially, correlations from the aromatic protons (ortho to silicon) on all four rings to the central ²⁹Si nucleus can be observed in a ¹H-²⁹Si HMBC experiment, confirming the tetra-aryl silane (B1218182) structure. rsc.org
Solid-State NMR for Crystalline and Amorphous Forms
In the solid state, where molecular motion is restricted, NMR spectra are broadened by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar coupling. Solid-state NMR (ssNMR) techniques, particularly those employing Magic Angle Spinning (MAS), are used to average these interactions and obtain high-resolution spectra. mdpi.com
For this compound, ¹³C and ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would provide valuable information on the solid-state structure. nokia.comnih.gov The presence of multiple, sharp resonances in the ssNMR spectrum would indicate a well-ordered crystalline structure with a single molecule in the asymmetric unit. Conversely, broad lines or the presence of multiple sets of peaks could suggest the existence of different polymorphs, amorphous domains, or multiple conformations frozen in the solid state. rsc.org The ²⁹Si ssNMR spectrum is particularly sensitive to the local Si environment and can readily distinguish between different crystalline phases. nih.gov
Dynamic NMR Studies of Conformational Exchange Processes
The four aryl rings in this compound are not free to rotate about the Si-C bonds due to steric hindrance. This restricted rotation is a dynamic process that can be studied using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy. youtube.comlibretexts.org
At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for the constitutionally equivalent but conformationally distinct ortho and meta protons of the phenyl rings. As the temperature is increased, the rate of rotation increases. When the rate of this exchange becomes comparable to the frequency difference between the signals, the peaks broaden. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals merge into a single broad peak. nih.goved.gov At even higher temperatures, the rotation becomes fast on the NMR timescale, and a single time-averaged signal appears.
By analyzing the lineshape changes as a function of temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. This provides quantitative insight into the conformational flexibility and steric crowding around the central silicon atom. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
The spectra can be interpreted by comparing them to known data for triphenylsilane and substituted benzenes. researchgate.netjkps.or.krresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Comments |
| 3100 - 3000 | C-H Aromatic Stretch | IR, Raman | Multiple bands corresponding to the C-H bonds on the phenyl and tolyl rings. researchgate.net |
| 3000 - 2850 | C-H Aliphatic Stretch | IR, Raman | Symmetric and asymmetric stretching of the tolyl methyl group. |
| ~1600, ~1480, ~1430 | C=C Aromatic Ring Stretch | IR, Raman | Characteristic skeletal vibrations of the benzene (B151609) rings. The band near 1430 cm⁻¹ is often strong in phenylsilanes. nih.gov |
| ~1100 | Si-Ph Stretch | IR, Raman | A key diagnostic band for the silicon-phenyl bond. Often appears as a strong, sharp absorption in the IR spectrum. researchgate.net |
| 850 - 700 | C-H Out-of-Plane Bend | IR (Strong) | The pattern of these strong bands is diagnostic of the substitution on the aromatic rings (monosubstituted for phenyl, p-disubstituted for tolyl). |
| 600 - 400 | Si-C Bend / Ring Deformations | IR, Raman | Skeletal deformation modes involving the silicon-carbon framework. researchgate.net |
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The symmetric "breathing" modes of the aromatic rings and the symmetric Si-C stretching vibrations are expected to give rise to strong Raman scattering signals. Conformational changes, such as the propeller-like twist of the phenyl groups, can influence the vibrational frequencies and intensities, providing another avenue for structural analysis. researchgate.net
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Energy Transfer Processes
UV-Visible absorption and fluorescence spectroscopy probe the electronic structure of the molecule, revealing information about the energy levels of its molecular orbitals and the processes of light absorption and emission.
Analysis of Absorption Band Origins and Intensities
The UV absorption spectrum of this compound is expected to be dominated by π-π* electronic transitions within the aromatic rings. The central silicon atom, having a tetrahedral geometry and lacking p-orbitals for conjugation, acts as an insulator, preventing significant electronic communication between the four aryl rings. researchgate.net Consequently, the spectrum is expected to resemble a superposition of the spectra of its constituent chromophores: three parts benzene (from the phenyl groups) and one part toluene (B28343) (from the p-tolyl group). researchgate.net
Two main absorption bands are characteristic of substituted benzenes:
E₂-band: A moderately intense band typically found around 220 nm, corresponding to an allowed π-π* transition.
B-band: A much weaker band, appearing at longer wavelengths (around 260-270 nm), which arises from a symmetry-forbidden π-π* transition. This band often displays fine vibrational structure. researchgate.net
The methyl group on the tolyl ring acts as a weak auxochrome, which may cause a slight red-shift (bathochromic shift) and an increase in intensity (hyperchromic effect) for the absorption bands associated with that ring compared to the unsubstituted phenyl rings.
Emission studies, such as fluorescence spectroscopy, would provide information on the de-excitation pathways of the electronically excited state. Arylsilanes often exhibit fluorescence in the UV region, with the emission wavelength and quantum yield being sensitive to the molecular structure and environment. researchgate.net
Deconvolution of Emission Spectra and Vibronic Coupling
The emission properties of this compound are expected to be governed by the photophysical behavior of its aromatic chromophores, modulated by the central silicon atom. Tetra-arylsilanes, in general, exhibit luminescence stemming from the π-systems of the phenyl and tolyl groups. The emission spectrum would likely consist of a broad band, which upon deconvolution at low temperatures, could reveal a series of peaks corresponding to vibronic transitions—the simultaneous changes in electronic and vibrational energy levels.
Vibronic coupling in such molecules arises from the interaction between the electronic transitions and the molecular vibrations. researchgate.net For this compound, the key vibrational modes coupled to the electronic transition would involve the stretching and deformation modes of the aromatic rings. The energy spacing between the deconvoluted peaks in the emission spectrum would correspond to the energies of these vibrational modes in the ground electronic state. The intensity distribution of these vibronic bands is governed by the Franck-Condon principle, which states that the most probable transitions are those that involve minimal change in the nuclear coordinates. Analysis of the vibronic structure can provide insights into the geometry of the molecule in its excited state. wiley.com
Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition of Reaction Products
High-resolution mass spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₂₅H₂₂Si), the expected exact mass would be calculated and compared against the experimentally measured value to confirm its elemental composition. This technique is also invaluable for identifying the products of reactions involving this compound, ensuring that the expected molecular formula is achieved. In the context of organosilanes, techniques like Orbitrap GC-MS are powerful, though it is noted that gas-phase reactions with trace water in the instrument can sometimes lead to unexpected ions, which must be accounted for during spectral interpretation. diva-portal.org
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. materialsproject.org For this compound, the molecular ion (M⁺˙) would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation of tetra-arylsilanes is often characterized by the cleavage of the silicon-carbon bonds. Based on studies of similar compounds, the following fragmentation pathways can be anticipated:
Loss of a Phenyl Radical: A primary fragmentation pathway would likely involve the loss of a phenyl group (•C₆H₅) to form a stable triphenylsilyl cation or a related fragment.
Loss of a Tolyl Radical: Similarly, the loss of the p-tolyl group (•C₇H₇) would be a prominent fragmentation channel.
Rearrangements: Rearrangement reactions are common in the mass spectrometry of organosilicon compounds. nih.gov Silyl-cations can undergo rearrangements, potentially leading to the formation of silicon-containing heterocyclic ions. For instance, ions may rearrange to form more stable structures before further fragmentation.
A hypothetical fragmentation scheme is presented in the table below. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and provides insights into the relative strengths of the Si-C bonds.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 350.14 (M⁺˙) | 273.10 | •C₆H₅ | [Si(C₆H₅)₂(C₇H₇)]⁺ |
| 350.14 (M⁺˙) | 259.12 | •C₇H₇ | [Si(C₆H₅)₃]⁺ |
| 273.10 | 196.06 | C₆H₅• | [Si(C₆H₅)(C₇H₇)]⁺ |
| 259.12 | 182.08 | C₆H₅• | [Si(C₆H₅)₂]⁺ |
| 259.12 | 105.03 | Si(C₆H₅)₂ | [C₆H₅]⁺ |
Note: The m/z values are nominal and would be determined with high precision in an actual HRMS experiment.
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
Crystal Packing and Supramolecular Assemblies
The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, these would primarily be van der Waals forces, including π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the methyl group on one of the phenyl rings could influence the packing arrangement compared to the more symmetric tetraphenylsilane.
The study of these interactions falls under the realm of supramolecular chemistry. nih.govwikipedia.org The specific geometry of π-π stacking (e.g., face-to-face or offset) and any C-H•••π interactions would be revealed by the crystal structure. These interactions collectively determine the density, stability, and other macroscopic properties of the crystalline solid. In related arylsilane structures, the formation of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is often observed.
Disorder and Phase Transitions within Crystalline Lattices
In the crystalline state, molecules of this compound might exhibit disorder, where a molecule or a part of it (like the tolyl or phenyl groups) can occupy multiple positions or orientations within the lattice. This is particularly common for molecules with rotational symmetry or those that are nearly spherical. Analysis of the thermal ellipsoids from the XRD data can reveal the presence and nature of such disorder.
Furthermore, crystalline solids can undergo phase transitions, where the crystal structure changes in response to variations in temperature or pressure. nih.gov For a molecule like this compound, a phase transition could involve a change in the packing arrangement or the onset of molecular rotation, leading to a more symmetric, higher-temperature phase. Techniques such as differential scanning calorimetry (DSC) and temperature-dependent XRD would be essential to identify and characterize any such phase transitions. Studies on other organosilicon compounds have shown that they can exhibit complex phase behavior.
Derivatives, Analogues, and Structure Function Relationships Based on 4 Methylphenyl Triphenyl Silane
Systematic Modification of Aromatic Ligands and Their Impact on Reactivity and Performance
The chemical behavior and physical characteristics of (4-Methylphenyl)(triphenyl)silane are profoundly influenced by the nature of its aromatic ligands. Introducing functional groups onto the phenyl and 4-methylphenyl (tolyl) rings can alter the molecule's reactivity, thermal stability, and photophysical properties. These modifications are generally categorized based on their electronic influence: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). libretexts.orgyoutube.com
EDGs, such as alkyl (e.g., methyl, ethyl), alkoxy (e.g., methoxy), and amino groups, increase the electron density of the aromatic ring and, through inductive and resonance effects, the silicon center. libretexts.orgyoutube.com This enhanced electron density can increase the nucleophilicity of the molecule and stabilize cationic intermediates, thereby activating the ring for electrophilic aromatic substitution. libretexts.org For instance, studies on related tolyl-substituted siloles have shown that the weakly electron-donating p-methyl groups can cause slight red shifts in absorption and emission spectra and lead to more anodic oxidation potentials. maine.edu
Conversely, EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups, pull electron density away from the aromatic system and the silicon center. nih.gov This deactivation makes the molecule less nucleophilic and can significantly impact its reactivity. Research on reactive silenes has demonstrated that substituents can alter reactivity through both electronic and steric effects. researchgate.net In the context of this compound, adding an EWG to the phenyl rings would be expected to make the Si-C bond more polarized and could influence the rates of reactions involving nucleophilic attack at the silicon center.
The steric bulk of the substituents also plays a critical role. Large, bulky groups can hinder the approach of reactants to the silicon center or the aromatic rings, thereby decreasing reaction rates. However, this steric hindrance can also be advantageous, for example, by increasing the thermal stability and solubility of polymers derived from these monomers.
Table 1: Predicted Impact of Aromatic Ring Substitution on the Properties of this compound Derivatives
| Substituent Type | Example Group | Position on Ring | Predicted Effect on Electron Density at Si | Predicted Impact on Reactivity/Performance |
| Electron-Donating (EDG) | -OCH₃ (Methoxy) | para on Phenyl | Increase | Enhanced nucleophilicity; Red-shift in UV-Vis absorption. nih.gov |
| Electron-Donating (EDG) | -N(CH₃)₂ (Dimethylamino) | para on Phenyl | Strong Increase | Significant red-shift in spectra; Potential for charge-transfer applications. nih.gov |
| Electron-Withdrawing (EWG) | -CN (Cyano) | para on Phenyl | Decrease | Reduced nucleophilicity; Blue-shift in UV-Vis absorption. nih.gov |
| Electron-Withdrawing (EWG) | -NO₂ (Nitro) | para on Phenyl | Strong Decrease | Deactivation towards electrophilic attack; Potential use in electron-transport materials. libretexts.org |
| Sterically Bulky Group | -C(CH₃)₃ (tert-Butyl) | ortho on Phenyl | Slight Increase | Steric shielding of the silicon core; Increased solubility of derived polymers. |
Isostructural Replacements and Heteroatom Doping Effects on Molecular Behavior
Isostructural replacement involves substituting the central silicon atom with another element from Group 14, such as germanium (Ge) or tin (Sn), to create analogues like (4-Methylphenyl)(triphenyl)germane or (4-Methylphenyl)(triphenyl)stannane. This substitution significantly alters the molecule's properties due to differences in atomic size, electronegativity, and bond characteristics. The C-E (E = Si, Ge, Sn) bond length increases down the group, while the bond energy decreases. This trend suggests that the germane (B1219785) and stannane (B1208499) analogues would exhibit higher reactivity and lower thermal stability compared to the parent silane (B1218182).
Heteroatom doping refers to the incorporation of atoms other than carbon into the aromatic rings. Replacing a C-H unit in a phenyl ring with a nitrogen atom creates a pyridyl ligand. This modification introduces a dipole moment, alters the electronic landscape, and provides a site for coordination or hydrogen bonding. Similarly, incorporating sulfur-containing rings like thiophene (B33073) or tetrathiafulvalene (B1198394) (TTF) can impart unique electronic properties. Research on polysilanes with pendant TTF groups has demonstrated electronic interaction between the sulfur-rich heteroaromatic system and the silicon backbone, leading to materials with interesting redox properties and electrical conductivity upon doping. rsc.org Doping the aromatic ligands of this compound with such heteroatoms could similarly be used to design molecules with specific charge-transport or sensory capabilities.
Polysilane and Silsesquioxane Architectures Derived from the Core this compound Unit
While this compound itself is not a monomer for polymerization, its core structure can be incorporated into silicon-based polymers like polysilanes and silsesquioxanes by starting with appropriately functionalized precursors.
Polysilanes are polymers with a backbone consisting entirely of silicon atoms. uwaterloo.ca They are typically synthesized via the reductive condensation (Wurtz-type coupling) of diorganodichlorosilanes. To create a polysilane featuring the (4-methylphenyl)phenylsilyl moiety, a monomer such as dichloro(4-methylphenyl)phenylsilane would be required.
The polymerization can be represented as: n Cl₂Si(C₆H₅)(C₇H₇) + 2n Na → [-(C₆H₅)(C₇H₇)Si-]n + 2n NaCl
The properties of the resulting polysilane would be heavily influenced by the bulky aromatic side groups. These groups would likely render the polymer amorphous and soluble in common organic solvents, while the σ-delocalization along the Si-Si backbone would give rise to interesting electronic and photophysical properties, such as strong UV absorption. scirp.org
Silsesquioxanes are cage-like or polymeric organosilicon compounds with the general formula [RSiO₁․₅]n. wikipedia.org They are formed through the hydrolysis and condensation of organotrichlorosilanes or trialkoxysilanes. Using (4-methylphenyl)trichlorosilane as a precursor would yield poly(4-methylphenyl)silsesquioxane, where the R group is the 4-tolyl moiety. These materials, often known as Polyhedral Oligomeric Silsesquioxanes (POSS), are rigid, nanometer-sized structures that combine an inorganic silica (B1680970) core with an organic exterior. nih.gov This hybrid nature imparts exceptional thermal stability, and the tolyl groups at the corners of the cage can enhance compatibility with polymer matrices for the creation of high-performance nanocomposites. rsc.org
Table 2: Precursors for this compound-Based Architectures
| Target Architecture | Required Precursor | Polymerization Method | Key Feature of Resulting Material |
| Polysilane | Dichloro(4-methylphenyl)phenylsilane | Wurtz-type Coupling | Soluble, UV-active polymer with a Si-Si backbone. scirp.org |
| Silsesquioxane (POSS) | (4-methylphenyl)trichlorosilane | Hydrolysis and Condensation | Nanoscale hybrid material with high thermal stability. wikipedia.orgnih.gov |
Dendritic and Polymeric Architectures Incorporating this compound Moieties
The rigid, three-dimensional structure of this compound makes it an excellent candidate for incorporation into more complex macromolecular architectures like dendrimers and hyperbranched polymers.
Hyperbranched and Other Polymeric Architectures: Hyperbranched polymers are similar to dendrimers but have a more irregular branching structure and are typically synthesized in a one-pot reaction. nih.gov A derivative of this compound with multiple polymerizable groups could act as a branching agent, increasing the cross-link density and modifying the mechanical and thermal properties of a polymer network. Furthermore, linear polymers can be synthesized to contain the (4-methylphenyl)silyl group as a pendant moiety. This can be achieved by synthesizing a monomer where the silane is attached to a polymerizable group like a vinyl or norbornene unit, followed by polymerization. For instance, the synthesis of polymers containing silarylene units is a well-established field, often involving condensation or coupling reactions to build the polymer backbone. uwaterloo.ca
Rational Design Principles for Tailoring Performance in Specific Applications
The structure-property relationships discussed in the preceding sections form the basis for the rational design of materials based on this compound for specific applications.
For High-Temperature Applications: To maximize thermal stability, the core silane unit should be incorporated into a rigid, cross-linked network. The synthesis of a poly(4-methylphenyl)silsesquioxane (POSS) structure would be an ideal strategy. The inorganic Si-O-Si core provides inherent thermal robustness, while the aromatic groups contribute to oxidative stability. nih.govrsc.org
For Optoelectronic Materials: To create materials for applications like organic light-emitting diodes (OLEDs) or sensors, the electronic properties must be precisely controlled. This can be achieved by the systematic modification of the aromatic ligands. Attaching electron-donating and electron-withdrawing groups to different rings can create intramolecular charge-transfer character and tune the HOMO-LUMO energy gap, thereby controlling the absorption and emission wavelengths. maine.edunih.gov
For Processable, Film-Forming Polymers: For applications requiring solution processability, such as spin-coating of electronic layers, the silane unit can be incorporated into a linear polymer structure. Synthesizing a polysilane with bulky (4-methylphenyl)phenylsilyl side chains would disrupt packing and crystallinity, enhancing solubility. scirp.org
For Nanocomposite Fillers: To improve the mechanical or thermal properties of a commodity polymer, a POSS derivative like octa(4-methylphenyl)silsesquioxane can be synthesized and blended into the polymer matrix. The organic tolyl groups at the surface of the POSS cage enhance compatibility and dispersion within the host polymer. nih.gov
For Dendritic Core Applications (e.g., Catalysis, Delivery): The design would focus on functionalizing the periphery of the this compound core. For example, attaching four Fréchet-type or PAMAM dendritic wedges to the core would create a structure with an internal void space, potentially for encapsulating guest molecules, and a functionalized outer surface for solubility or further reactions. nih.govkoreascience.kr
By applying these design principles, the this compound scaffold can be leveraged to create a vast array of advanced materials with properties engineered for specific and demanding technological applications.
Emerging Research Directions and Future Perspectives for 4 Methylphenyl Triphenyl Silane Chemistry
The field of organosilicon chemistry, including compounds like (4-Methylphenyl)(triphenyl)silane, is continuously evolving, driven by the demand for new materials with tailored properties. Researchers are exploring novel synthetic methodologies, expanding applications into cutting-edge technologies, and leveraging advanced analytical and computational tools to deepen their understanding and accelerate discovery. This section outlines the emerging research directions and future perspectives that are shaping the landscape of organosilicon chemistry.
Q & A
Q. What are the optimal synthetic routes for (4-Methylphenyl)(triphenyl)silane, and how do reaction conditions influence yield and purity?
- Methodological Answer : A high-yield synthesis involves coupling reactions between phenylsilane derivatives and 4-methyl-substituted aryl halides (e.g., 4-methyliodobenzene) under palladium catalysis. For example, Pd(OAc)₂ with XPhos as a ligand in degassed solvents (e.g., THF) at 70–100°C achieves >80% yield . Steric hindrance from the methyl group necessitates prolonged reaction times (12–24 hrs) compared to unsubstituted analogs. Purification via silica gel chromatography (hexane/ethyl acetate) ensures purity >95%, validated by GC-MS .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.6 ppm), with methyl protons as a singlet (δ 2.3–2.5 ppm). Absence of Si-H peaks (~4–5 ppm) confirms no residual silane precursors .
- X-ray Crystallography : SHELX programs refine crystal structures to verify bond angles (Si-C: ~1.87 Å) and tetrahedral geometry .
- GC-MS : Monitors molecular ion peaks (M⁺ at m/z 348) and fragmentation patterns to detect impurities .
Q. How does the 4-methylphenyl substituent enhance thermal stability compared to unsubstituted triphenylsilane?
- Methodological Answer : Thermogravimetric analysis (TGA) shows a 15–20% increase in decomposition temperature (Td ≈ 300°C) compared to triphenylsilane due to methyl group-induced steric protection of the Si center. Kinetic studies (Arrhenius plots) reveal slower degradation rates under oxidative conditions (O₂ atmosphere) .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : In Hiyama coupling, the silane undergoes transmetalation via a Pd(II) intermediate. The methyl group modulates electron density at Si, accelerating oxidative addition (rate constants: k = 0.15–0.25 M⁻¹s⁻¹). In situ ³¹P NMR tracks ligand effects (e.g., XPhos increases turnover frequency by 3× vs. PPh₃) . Competing pathways (e.g., homocoupling) are suppressed using fluoride activators (e.g., TBAF) to cleave Si-C bonds selectively .
Q. How do steric and electronic effects of the 4-methylphenyl group influence reactivity in material science applications?
- Methodological Answer :
- Steric Effects : The methyl group reduces accessibility to the Si center, lowering hydrolysis rates (t₁/₂ = 48 hrs in H₂O/THF vs. 12 hrs for phenyl analogs).
- Electronic Effects : Hammett constants (σₚ = -0.17) indicate weak electron donation, stabilizing radical intermediates in photopolymerization (e.g., 365 nm UV initiation) . Comparative studies with methoxy-substituted silanes show methyl groups prioritize stability over catalytic activity .
Q. What strategies resolve contradictions in reported catalytic efficiencies of silane derivatives across studies?
- Methodological Answer :
- Control Experiments : Replicate reactions with standardized catalyst loadings (e.g., 5 mol% Pd) and solvent systems (e.g., DCE vs. THF) to isolate substituent effects .
- Kinetic Profiling : Compare activation energies (Eₐ) for silane participation in catalytic cycles. Discrepancies in turnover numbers (TON) often arise from unaccounted side reactions (e.g., proto-desilylation) .
Q. What advanced analytical methods are critical for studying this compound in complex systems?
- Methodological Answer :
- Collision Cross-Section (CCS) Analysis : Ion mobility spectrometry correlates CCS values (e.g., 195 Ų) with conformational flexibility in gas-phase studies .
- DFT Calculations : B3LYP/6-31G(d) models predict reaction pathways (e.g., Si-C bond cleavage barriers) and validate experimental NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
